molecular formula C12H6N4S2 B12508456 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile

Cat. No.: B12508456
M. Wt: 270.3 g/mol
InChI Key: FQPHVRNKJJGRPT-UHFFFAOYSA-N
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Description

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzothiazole fused with a thiazole ring and a cyanomethyl group attached to the acetonitrile moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile typically involves the cyclization of thioamides with appropriate nitrile compounds. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’- (benzo [1,2-d:4,5-d’]bis (thiazole)-2,6-diyl)diacetonitrile
  • 2,6-diphenylbenzothiazole
  • 4,8-dibromo-2,6-diphenylbenzothiazole

Uniqueness

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused thiazole and benzothiazole rings, along with the cyanomethyl group, contribute to its high reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H6N4S2

Molecular Weight

270.3 g/mol

IUPAC Name

2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile

InChI

InChI=1S/C12H6N4S2/c13-3-1-11-15-7-5-10-8(6-9(7)17-11)16-12(18-10)2-4-14/h5-6H,1-2H2

InChI Key

FQPHVRNKJJGRPT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1SC(=N3)CC#N)SC(=N2)CC#N

Origin of Product

United States

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